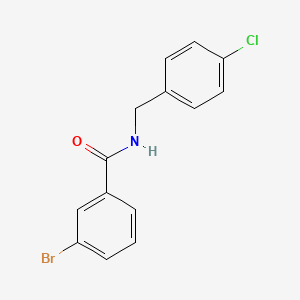
N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)acetamide, also known as DMOAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMOAA is a derivative of coumarin, a natural compound found in many plants that has been used for medicinal purposes for centuries. In
Wirkmechanismus
The mechanism of action of N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In the study conducted by Chen et al., this compound was found to inhibit the activity of protein kinase B (AKT), a signaling pathway that is often upregulated in cancer cells. By inhibiting AKT, this compound induces apoptosis in cancer cells. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In a study conducted by Liu et al., this compound was found to reduce the levels of reactive oxygen species (ROS) in human breast cancer cells. ROS are known to play a role in cancer development and progression, and reducing their levels can inhibit cancer growth. This compound has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)acetamide in lab experiments is its ease of synthesis. This compound can be synthesized using a simple one-pot reaction and purified using recrystallization techniques. Another advantage is its versatility. This compound can be used as a building block for the synthesis of various functional materials and can be modified to have different properties.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous environments. Another limitation is its potential toxicity. While this compound has been shown to have anti-cancer and anti-inflammatory properties, its toxicity profile has not been fully characterized.
Zukünftige Richtungen
There are several future directions for the study of N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)acetamide. One direction is the development of this compound-based fluorescent probes for the detection of various biomolecules in biological samples. Another direction is the modification of this compound to improve its solubility and reduce its toxicity. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications in various fields.
Synthesemethoden
N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)acetamide can be synthesized using a simple one-pot reaction between 4,7-dimethylcoumarin and acetic anhydride in the presence of a catalyst such as sulfuric acid. This reaction yields this compound as a yellow solid with a melting point of 127-129°C. The purity of this compound can be improved using recrystallization techniques.
Wissenschaftliche Forschungsanwendungen
N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)acetamide has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, this compound has been shown to have anti-inflammatory and anti-cancer properties. In a study conducted by Chen et al., this compound was found to inhibit the growth of human breast cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
In the field of materials science, this compound has been used as a building block for the synthesis of functional materials such as fluorescent dyes and sensors. In a study conducted by Zhang et al., this compound was used as a precursor for the synthesis of a fluorescent probe that can detect hydrogen sulfide in biological samples.
Eigenschaften
IUPAC Name |
N-(4,7-dimethyl-2-oxochromen-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-7-5-13(16)17-12-4-8(2)11(6-10(7)12)14-9(3)15/h4-6H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDILUCRJMIQSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C)C(=CC(=O)O2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
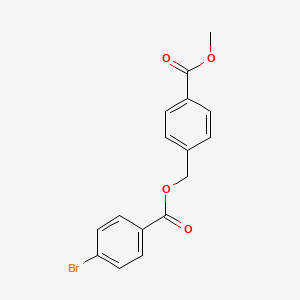

![2-(4-fluorophenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5773747.png)
![N-(3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5773756.png)
![5-[(2-fluorobenzoyl)amino]isophthalic acid](/img/structure/B5773763.png)

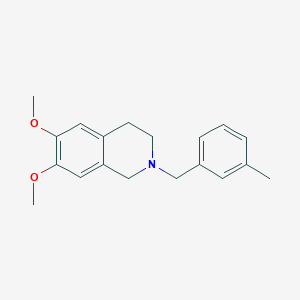
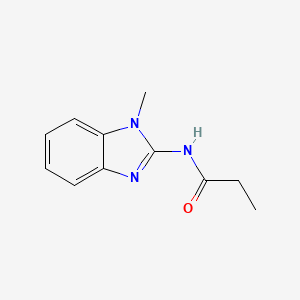
![ethyl 2-[(methoxyacetyl)amino]benzoate](/img/structure/B5773777.png)
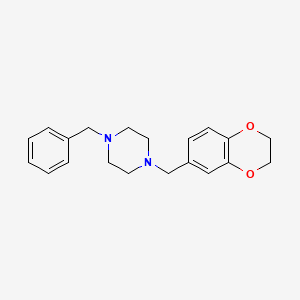
![diethyl 3-methyl-5-{[(2-methylphenoxy)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B5773805.png)
![2-(2-iodobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5773808.png)
![1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2-methyl-1-propanone](/img/structure/B5773811.png)
